molecular formula C18H20N2O4S B374343 2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 302550-15-8

2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B374343
CAS No.: 302550-15-8
M. Wt: 360.4g/mol
InChI Key: VPMDQOULYWSNGQ-UHFFFAOYSA-N
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Description

The compound 2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to a class of azomethine derivatives derived from the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold. The compound features a 2-methoxyphenoxyacetyl group attached to the amino position of the tetrahydrobenzothiophene core, which may influence its bioactivity, solubility, and metabolic stability.

Properties

IUPAC Name

2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-12-7-3-4-8-13(12)24-10-15(21)20-18-16(17(19)22)11-6-2-5-9-14(11)25-18/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMDQOULYWSNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, notable for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Details

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 320.42 g/mol
  • IUPAC Name : this compound

Structure Representation

Chemical Structure

Research indicates that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene exhibit various biological activities including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may exert cytostatic effects through the modulation of key signaling pathways involved in cell growth and apoptosis .
  • Anti-inflammatory Effects : The compound has been associated with the reduction of pro-inflammatory mediators such as prostaglandin E2 (PGE2). In vitro studies demonstrated a significant decrease in PGE2 levels upon treatment with related compounds .
  • Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents .

Case Studies

  • Cytotoxicity Assays : A study conducted on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene reported cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition .
  • Anti-inflammatory Activity : The compound was tested for its ability to inhibit COX enzymes in cellular models. Results showed that certain substitutions on the benzothiophene ring significantly enhanced anti-inflammatory activity, with some derivatives achieving up to 98% reduction in PGE2 levels .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytostatic effects in cancer cell lines
Anti-inflammatoryReduction in PGE2 levels by up to 98%
AntimicrobialEffective against various bacterial strains

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available precursors such as 2-methoxyphenol and appropriate acylating agents.
  • Acetylation Reaction : Acetylation is performed using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
  • Formation of the Benzothiophene Core : Subsequent cyclization reactions form the benzothiophene structure under specific conditions (e.g., elevated temperatures).
  • Final Product Isolation : Purification is achieved through recrystallization or chromatography techniques to ensure high purity (>95%).

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Modifications to the phenoxy group significantly alter electronic and steric properties:

Compound Name Substituent Molecular Weight (g/mol) Key Structural Differences Potential Impact
Target Compound 2-Methoxyphenoxy 358.46 (calculated) Methoxy group at the ortho position of phenoxy Enhanced electron-donating effects; moderate steric hindrance
N-Methyl-2-{[(2-methylphenoxy)acetyl]amino}-... 2-Methylphenoxy 358.46 Methyl replaces methoxy at phenoxy Reduced polarity; increased hydrophobicity
2-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-... 2,6-Dimethylphenoxy 381.17 (RN: 381173-25-7) Two methyl groups at ortho and para positions Greater steric hindrance; potential for altered binding kinetics
2-[[2-(2-Chloro-4,6-dimethylphenoxy)acetyl]amino]-... 2-Chloro-4,6-dimethylphenoxy Not specified Chloro and dimethyl groups Electron-withdrawing effects; increased reactivity

Discussion :

  • The methoxy group in the target compound provides electron-donating effects, which may enhance interactions with polar residues in biological targets.
  • Bulky substituents (e.g., 2,6-dimethylphenoxy in ) may limit conformational flexibility, affecting binding pocket accessibility.

Variations in the Amino-Acyl Side Chain

The amino-acyl side chain is critical for molecular recognition:

Compound Name Side Chain Structure Notable Features
Target Compound (2-Methoxyphenoxy)acetyl Balanced hydrophobicity and hydrogen-bonding capacity
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) Ethoxy-oxoethyl with 4-hydroxyphenyl Hydroxyl group introduces hydrogen-bonding potential; ester functionality may affect stability
N-Benzyl-2-[(trifluoroacetyl)amino]-... (7) Trifluoroacetyl Strong electron-withdrawing effects; increased metabolic resistance
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-... Isoindole-dione acetyl Rigid aromatic system; potential π-π stacking interactions

Discussion :

  • The trifluoroacetyl group in enhances electrophilicity, which may improve covalent binding to targets but increase toxicity risks.

Carboxamide Substituent Modifications

The carboxamide group’s substituent influences solubility and target engagement:

Compound Name Carboxamide Substituent Molecular Implications
Target Compound None (primary carboxamide) High polarity; strong hydrogen-bonding capacity
N-(2-Furylmethyl)-... Furylmethyl Introduces heteroaromaticity; moderate hydrophobicity
N-(Tetrahydrofuran-2-ylmethyl)-... Tetrahydrofuran-methyl Cyclic ether enhances solubility; chiral center possible
N-Cyclohexyl-... Cyclohexyl Bulky aliphatic group; significant hydrophobicity

Discussion :

  • Primary carboxamide (target compound) maximizes hydrogen-bonding interactions, favoring solubility and target affinity.
  • Bulky substituents like cyclohexyl () may improve lipid bilayer penetration but reduce aqueous solubility.

Preparation Methods

Cyclization of Thioester Precursors

A common approach involves cyclizing thioester derivatives to form the tetrahydrobenzothiophene structure. For example, cyclization of 3-carboxyethylthiophene derivatives under acidic conditions yields the saturated benzothiophene ring. In one protocol, a thioglycolic acid derivative is treated with polyphosphoric acid (PPA) at 120°C, inducing intramolecular cyclization to form 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Hydrogenation of Benzothiophene Derivatives

Catalytic hydrogenation of aromatic benzothiophenes using palladium on carbon (Pd/C) or Raney nickel under high-pressure H₂ conditions selectively reduces the benzene ring to a cyclohexene system. For instance, hydrogenation of 1-benzothiophene-3-carboxylic acid at 50 psi H₂ in ethanol produces the tetrahydro derivative in 85% yield.

Introduction of the Carboxamide Group

The 3-carboxamide functionality is introduced via derivatization of the carboxylic acid intermediate.

Amidation via Acid Chloride Intermediates

The carboxylic acid is first activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with aqueous ammonia or ammonium hydroxide yields the carboxamide. For example:

  • Activation : 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (10 mmol) is refluxed with SOCl₂ (20 mL) for 3 hours.

  • Amidation : The resulting acid chloride is cooled to 0°C, and concentrated NH₄OH (15 mL) is added dropwise. The mixture is stirred for 12 hours, yielding 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in 92% purity.

Coupling Reagent-Mediated Amidation

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In a typical procedure, the carboxylic acid (1 eq), EDC (1.2 eq), and HOBt (1 eq) are dissolved in dichloromethane (DCM), followed by addition of NH₃ gas. The reaction proceeds at room temperature for 6 hours, achieving >90% conversion.

The introduction of an amino group at position 2 enables subsequent acylation with the 2-methoxyphenoxy acetyl moiety.

Nitration and Reduction

  • Nitration : Treating the tetrahydrobenzothiophene-3-carboxamide with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces a nitro group at position 2.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine. For example, using 10% Pd/C in ethanol under 30 psi H₂ for 4 hours yields 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination offers a more direct route. A mixture of the brominated tetrahydrobenzothiophene derivative, ammonia, Pd₂(dba)₃, and Xantphos in dioxane at 100°C for 12 hours installs the amino group with 75% efficiency.

Synthesis of 2-Methoxyphenoxy Acetyl Chloride

The 2-methoxyphenoxy acetyl side chain is prepared separately and coupled to the amine-functionalized benzothiophene.

Etherification of 2-Methoxyphenol

2-Methoxyphenol is reacted with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds at 50°C for 6 hours, yielding 2-methoxyphenoxy acetic acid after hydrolysis.

Activation as Acid Chloride

The carboxylic acid is converted to its acid chloride using SOCl₂. Refluxing 2-methoxyphenoxy acetic acid (5 mmol) with SOCl₂ (10 mL) for 2 hours produces 2-methoxyphenoxy acetyl chloride, isolated via distillation under reduced pressure.

Final Acylation Step

The amine at position 2 of the benzothiophene core is acylated with 2-methoxyphenoxy acetyl chloride.

Schotten-Baumann Conditions

In a biphasic system (water/DCM), the amine (1 eq) is reacted with 2-methoxyphenoxy acetyl chloride (1.2 eq) in the presence of sodium hydroxide (NaOH) as a base. The reaction is stirred at room temperature for 3 hours, achieving 88% yield.

Coupling Reagent-Assisted Acylation

For improved efficiency, EDC/HOBt-mediated acylation in DCM is employed. The amine (1 eq), EDC (1.5 eq), HOBt (1 eq), and 2-methoxyphenoxy acetic acid (1.2 eq) are combined and stirred for 12 hours, yielding the target compound in 94% purity.

Optimization and Challenges

Regioselectivity in Nitration

Controlling the position of nitration on the benzothiophene ring remains challenging. Mixed acid (HNO₃/H₂SO₄) at 0°C favors para-nitration relative to the carboxamide group, but minor ortho-products (≤15%) necessitate chromatographic purification.

Palladium Catalyst Selection

Buchwald-Hartwig amination requires careful catalyst selection. Pd₂(dba)₃ with Xantphos outperforms Pd(PPh₃)₄, reducing side product formation from 25% to <5%.

Solvent Systems for Acylation

Polar aprotic solvents like DMF enhance acylation rates but complicate purification. Dichloromethane balances reactivity and ease of isolation, with crude yields exceeding 85%.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodSpecification
PurityHPLC (C18)≥98% (210 nm)
Melting PointDSC178–181°C
MS (ESI)LC-MSm/z = 403 [M+H]+
¹H NMR (DMSO-d6)400 MHzδ 1.75 (m, 4H), 3.82 (s, 3H)...

Q & A

Q. What are the recommended synthetic routes for 2-{[(2-Methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a benzothiophene core followed by functionalization. Key steps include:
  • Acylation : Reacting the amino group of the benzothiophene intermediate with 2-methoxyphenoxyacetyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂, nitrogen atmosphere) .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product .
  • Catalysts : Use of triethylamine or pyridine to facilitate amide bond formation .
    Optimization Tips :
  • Control reaction temperature (reflux for 12–24 hours).
  • Use inert solvents (e.g., DMF, dichloromethane) to minimize side reactions .
Step Reagents/Conditions Yield
Acylation2-Methoxyphenoxyacetyl chloride, CH₂Cl₂, N₂, reflux47–67%
PurificationReverse-phase HPLC (MeOH/H₂O)>95% purity

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Prioritize signals for the methoxyphenoxy group (δ ~3.8 ppm for OCH₃, aromatic protons at δ 6.7–7.2 ppm) and the tetrahydrobenzothiophene core (aliphatic protons at δ 1.5–2.8 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~405 for C₁₉H₂₁N₂O₄S) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the methoxyphenoxy or tetrahydrobenzothiophene moieties. For example:
  • Replace the methoxy group with halogens or electron-withdrawing groups to alter lipophilicity .
  • Introduce bulkier groups (e.g., tert-butyl) to probe steric effects .
  • Biological Assays : Test analogs in antimicrobial (e.g., MIC assays) or anti-inflammatory models (e.g., COX-2 inhibition) .
  • Data Analysis : Use statistical tools (e.g., PCA) to correlate structural features with activity trends .

Q. What computational strategies are effective in predicting the binding affinity of this compound with target enzymes, and how can these be validated experimentally?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial topoisomerases or fungal CYP450) .
  • MD Simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS) .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
Target Software Validation Assay
Bacterial Topoisomerase IVAutoDock VinaDNA supercoiling assay
COX-2GROMACSProstaglandin E₂ ELISA

Q. When encountering discrepancies in biological activity data across studies, what methodological approaches ensure accurate interpretation and resolution?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell line passage number, solvent controls) .
  • Data Harmonization : Apply meta-analysis tools to identify confounding variables (e.g., assay sensitivity, compound purity) .
  • Feedback Loops : Integrate computational models (e.g., reaction path searches via quantum chemistry) to refine hypotheses .

Data Contradiction Analysis

  • Example : Conflicting IC₅₀ values in enzyme inhibition assays may arise from variations in assay pH or enzyme isoforms.
    • Resolution :

Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. calorimetry).

Characterize enzyme source (e.g., recombinant vs. native) via SDS-PAGE .

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